N-(3-bromophenyl)piperidin-4-amine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is a halogenated aromatic amine derivative with a piperidine backbone. Its systematic IUPAC name reflects its substitution pattern: the piperidine ring (a six-membered amine-containing heterocycle) is substituted at the 4-position with an amino group (-NH2) and at the nitrogen atom with a 3-bromophenyl group. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, forming a salt.
The structural representation consists of:
- A piperidine ring (C5H11N) with a primary amine at position 4.
- A 3-bromophenyl group (C6H4Br) attached to the piperidine nitrogen.
- Two hydrochloride ions (HCl) associated with the amine groups.
Key structural identifiers :
- SMILES :
Cl.Cl.Brc1cccc(NC2CCNCC2)c1 - InChI :
InChI=1S/C11H15BrN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H - InChIKey :
BUVBEMZSOKDYLD-UHFFFAOYSA-N
The 3D conformation of the molecule is influenced by steric interactions between the bromophenyl group and the piperidine ring, favoring a chair conformation for the piperidine moiety.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following registry numbers and database entries:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1229624-95-6 | |
| PubChem CID | 4579368 (dihydrochloride form) | |
| ChemSpider ID | 66545673 | |
| EC Number | 822-166-0 | |
| MDL Number | MFCD16621847 |
The CAS Registry Number (1229624-95-6) is the primary identifier for this compound in chemical databases. Alternative names include 1-(3-bromophenyl)piperidin-4-amine hydrochloride and N-(3-bromophenyl)-4-piperidinamine dihydrochloride, though these are not IUPAC-compliant.
Molecular Formula and Weight Analysis
The molecular formula and weight are critical for stoichiometric calculations and spectral characterization:
| Property | Value | |
|---|---|---|
| Molecular Formula | C11H15BrN2·2HCl | |
| Molecular Weight | 328.08 g/mol |
Breakdown of molecular weight :
- Carbon (C11) : $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
- Hydrogen (H17) : $$17 \times 1.008 = 17.14 \, \text{g/mol}$$
- Bromine (Br) : $$79.904 \, \text{g/mol}$$
- Nitrogen (N2) : $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
- Hydrochloride (2HCl) : $$2 \times (1.008 + 35.45) = 72.92 \, \text{g/mol}$$
Total : $$132.11 + 17.14 + 79.904 + 28.02 + 72.92 = 328.08 \, \text{g/mol}$$.
The dihydrochloride salt form increases the compound’s solubility in polar solvents compared to the free base. This property is significant for its applications in pharmaceutical synthesis and chemical research.
Properties
IUPAC Name |
N-(3-bromophenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;;/h1-3,8,10,13-14H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVBEMZSOKDYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229624-95-6 | |
| Record name | N-(3-bromophenyl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reaction-Based Preparation
A common approach employs a Grignard reagent derived from 3-bromobenzene to introduce the 3-bromophenyl group onto a piperidine precursor:
Step 1: Preparation of 3-bromophenylmagnesium bromide by reacting 3-bromobromobenzene with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere with iodine as a catalyst. The reaction proceeds for about 2 hours to form the Grignard reagent.
Step 2: The Grignard reagent is then added dropwise to a solution of a piperidine derivative such as tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate in THF under ice cooling. The mixture is stirred at room temperature for 2 hours.
Step 3: Work-up includes quenching with aqueous ammonium chloride, extraction with ethyl acetate, washing, drying, and concentration to afford the intermediate compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard reagent formation | Magnesium, 3-bromobenzene, iodine catalyst, THF | Room temp, 2 hours | 2 hours | High | Under nitrogen atmosphere |
| Grignard addition | Piperidine derivative in THF, ice cooling, then room temp | 0°C to RT | 2 hours | High | Controlled addition to maintain temp |
| Reductive amination | 3-bromobenzaldehyde + piperidin-4-amine, dry ethanol, NaBH4 reduction | RT for 16 h; 0°C for NaBH4 addition | 16 h + reduction | 90+ | Under nitrogen, careful NaBH4 addition |
| Protection removal | Pd/C catalyst, hydrogen atmosphere, 20–30°C | 3–8 hours | 3–8 hours | 95+ | Mild hydrogenation conditions |
| Salt formation | HCl addition in methylene dichloride or ethanol | 20–100°C | 1–8 hours | 90+ | Molar ratio acid:amine 4:1 to 30:1 |
Research Findings and Advantages
The Grignard-based method allows for high stereochemical purity and good yields with relatively mild conditions.
Protection/deprotection strategies minimize by-products and improve optical purity when chiral piperidine derivatives are used.
Salt formation with hydrochloric acid stabilizes the amine, facilitating isolation and handling.
The overall synthetic route is scalable and adaptable to various substituted phenyl groups, including 3-bromo substituents.
Reaction solvents such as THF, methylene dichloride, ethanol, and acetonitrile are commonly employed, offering flexibility depending on scale and equipment.
Reaction temperatures range from 0°C to 100°C, with optimal yields often obtained at 20–30°C for sensitive steps.
The process can be telescoped (multiple steps without isolation of intermediates) to improve efficiency and reduce purification steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Typical Yield (%) | Key Solvents | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | Grignard formation + addition | High stereoselectivity, scalable | 85–95 | THF, EtOAc | Requires inert atmosphere |
| Reductive Amination | Imine formation + NaBH4 reduction | Mild conditions, simple setup | 90+ | Ethanol, methylene dichloride | High purity product |
| Protection/Deprotection | Boc/Cbz protection, hydrogenation | Improved purity, fewer by-products | 90+ | Methanol, THF | Useful for chiral amines |
| Salt Formation | Acid treatment to form dihydrochloride | Stabilizes product, easy isolation | 90+ | Methylene dichloride, ethanol | Acid:amine ratio critical |
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of N-(3-bromophenyl)piperidin-4-one.
Reduction: Formation of N-(3-bromophenyl)piperidin-4-amine.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
N-(3-bromophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of organic compounds, drug discovery, and as a building block in the development of new pharmaceuticals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-(3-bromophenyl)piperidin-4-amine dihydrochloride with similar compounds:
Key Observations:
- Halogen Influence : Bromine’s larger atomic size and lower electronegativity compared to chlorine or fluorine may alter lipophilicity and receptor binding. For instance, the 3-bromophenyl group in the target compound could enhance membrane permeability relative to the 4-fluorobenzyl group in DDO-02006 .
- Purity and Yield : Most analogues report ≥95% purity, but synthesis yields vary. DDO-02003 is synthesized in 40% yield via reductive amination and salt crystallization , while the target compound’s yield is unspecified in available data.
Biological Activity
N-(3-Bromophenyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and a bromophenyl substituent that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H14BrCl2N
- Molecular Weight : Approximately 292.1 g/mol
- Appearance : White crystalline powder, soluble in water
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structural characteristics allow it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Key Mechanisms:
- Dopamine Transporter Inhibition : The compound acts as a selective inhibitor of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property suggests potential applications in treating disorders such as Parkinson's disease and depression.
- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including multi-drug resistant strains . The mechanism involves disruption of bacterial cell wall synthesis and biofilm formation inhibition.
Table 1: Summary of Biological Activities
Case Studies
- Dopamine Dysregulation : A study highlighted the role of this compound in modulating dopamine levels. The compound was tested in animal models for its effects on motor function and behavior, showing promise as a treatment for dopaminergic deficits.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound significantly reduced biofilm formation in Staphylococcus species, outperforming traditional antibiotics like Ciprofloxacin in certain assays . The study emphasized the importance of the bromophenyl group in enhancing antibacterial activity.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Modifications to the piperidine ring and substitution patterns have been shown to affect biological activity significantly.
Table 2: Structure-Activity Relationship Insights
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-Bromophenyl)piperidin-4-amine | Piperidine ring with bromophenyl group | Selective DAT inhibitor |
| 1-(3-Bromophenyl)piperidin-4-amine | Similar structure but different substitution | Varied biological activity |
| N-Methyl-(R)-piperidin-3-amine | Methyl substitution | Altered pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-bromophenyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?
- Methodology : A common approach involves coupling a bromophenyl derivative with a piperidin-4-amine precursor via nucleophilic substitution or reductive amination. For analogs like 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine dihydrochloride, bromophenoxy compounds are reacted with piperidine derivatives under controlled pH and temperature to minimize byproducts . Purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) ensures >95% purity. Confirm purity via HPLC or LC-MS .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the presence of the bromophenyl group (distinct aromatic protons at δ 7.2–7.5 ppm) and piperidine ring (multiplet signals at δ 2.5–3.5 ppm). Mass spectrometry (MS) should show molecular ion peaks matching the molecular weight (e.g., ~372.1 g/mol for similar dihydrochloride salts) . X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities.
Q. What are the stability and solubility profiles of this compound under laboratory conditions?
- Methodology : Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride form generally exhibits improved stability over freebase analogs. Solubility can be tested in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol); polar solvents enhance solubility due to ionic interactions .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence biological activity compared to other halogenated analogs?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with fluorine (e.g., N-(3-fluorophenyl)piperidin-4-amine hydrochloride ) or chlorine substituents. Compare receptor binding affinities (e.g., histamine H3 receptor inverse agonism ) or enzyme inhibition using radioligand assays. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes for metabolism prediction. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), blood-brain barrier penetration, and hERG channel liability. Compare results with experimental data from microsomal stability assays .
Q. How can discrepancies in biological assay data for this compound be resolved?
- Methodology : Replicate assays under standardized conditions (e.g., cell line authentication, controlled oxygen levels). Validate contradictory results using orthogonal techniques:
- For receptor binding: Compare radiolabeled ligand displacement with functional cAMP assays .
- For cytotoxicity: Use MTT and ATP-based viability assays in parallel .
Q. What crystallographic techniques are suitable for resolving conformational polymorphism in this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) with SHELXL to identify polymorphic forms. Pair with differential scanning calorimetry (DSC) to detect thermal phase transitions. For amorphous content, use powder X-ray diffraction (PXRD) and pair distribution function (PDF) analysis .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
